molecular formula C11H15NO B1441126 2-((Benzyloxy)methyl)azetidine CAS No. 1220030-41-0

2-((Benzyloxy)methyl)azetidine

Cat. No.: B1441126
CAS No.: 1220030-41-0
M. Wt: 177.24 g/mol
InChI Key: IMXORLHSVQERNS-UHFFFAOYSA-N
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Description

Significance of Four-Membered Nitrogen Heterocycles in Organic Synthesis and Medicinal Chemistry

Four-membered nitrogen heterocycles, particularly the saturated azetidine ring, are valuable building blocks in organic synthesis and medicinal chemistry. ijnrd.orgnih.gov Their significance stems from a combination of inherent ring strain and the presence of a nitrogen atom, which imparts unique chemical reactivity and allows for diverse biological interactions. researchgate.netrsc.org This ring strain, estimated to be around 25.4 kcal/mol, makes azetidines more reactive than their five-membered pyrrolidine counterparts, yet significantly more stable and easier to handle than the highly strained three-membered aziridines. rsc.org This balance of stability and reactivity allows for selective chemical transformations and makes them attractive scaffolds in drug discovery. researchgate.netnih.gov

In organic synthesis, azetidines serve as versatile intermediates, chiral auxiliaries, and catalysts. magtech.com.cn Their constrained conformation can influence the stereochemical outcome of reactions, making them valuable in asymmetric synthesis. The nitrogen atom provides a handle for functionalization and can participate in various chemical reactions, including N-alkylation, N-acylation, and ring-opening reactions, leading to a diverse array of more complex molecules. researchgate.net

From a medicinal chemistry perspective, the rigid framework of the azetidine ring is a desirable feature. researchgate.netnih.gov It can act as a conformational constraint, locking a molecule into a specific three-dimensional shape that can enhance binding affinity and selectivity for a biological target. The nitrogen atom can also serve as a hydrogen bond acceptor or a point for introducing further substituents to modulate properties such as solubility, lipophilicity, and metabolic stability. nih.gov Consequently, the azetidine motif is found in a growing number of bioactive compounds and pharmaceuticals. rsc.orglifechemicals.com

Historical Context and Evolution of Azetidine Synthesis Methodologies

Historically, the synthesis of azetidines was considered challenging due to the inherent ring strain, which made their formation less favorable than that of five- or six-membered rings. nih.gov Early methods often resulted in low yields or were limited in scope. However, the increasing recognition of the importance of azetidines in medicinal chemistry has spurred the development of more efficient and versatile synthetic strategies. nih.govresearchgate.net

Traditional methods for azetidine synthesis often relied on intramolecular cyclization reactions. magtech.com.cn One of the most established routes involves the reduction of β-lactams (azetidin-2-ones), which are readily accessible through various methods, including the well-known Staudinger cycloaddition. acs.org Other classical approaches include the cyclization of γ-amino alcohols or their derivatives, and the reaction of 1,3-dihalopropanes with primary amines. organic-chemistry.org

Over the past few decades, significant advancements have been made in azetidine synthesis. rsc.orgmagtech.com.cn Modern methodologies offer greater control over stereochemistry and functional group tolerance. These include:

Cycloaddition Reactions: The [2+2] cycloaddition of imines and alkenes, particularly the aza-Paternò-Büchi reaction, has emerged as a powerful tool for constructing the azetidine ring. rsc.orgmagtech.com.cn

Ring Expansion and Contraction Reactions: Methods involving the expansion of aziridines or the contraction of larger rings like pyrrolidines have been developed. researchgate.netrsc.orgmagtech.com.cn

Metal-Catalyzed Reactions: Palladium-catalyzed cyclizations and copper-catalyzed reactions have provided efficient routes to functionalized azetidines. researchgate.netmagtech.com.cn

Strain-Release Driven Syntheses: The use of highly strained precursors, such as 1-azabicyclo[1.1.0]butane, has enabled the modular and rapid construction of diverse azetidine derivatives. organic-chemistry.org

These evolving synthetic methodologies have made a wider range of substituted azetidines, including enantiomerically pure forms, more accessible to chemists for further investigation and application. acs.orgnih.gov

Overview of Bioactive Azetidine-Containing Compounds and Their Pharmacological Relevance

The unique structural and chemical properties of the azetidine ring have led to its incorporation into a variety of bioactive compounds with a broad spectrum of pharmacological activities. nih.govresearchgate.net While azetidin-2-ones (β-lactams) are famously known for their antibacterial properties in penicillins and cephalosporins, the fully saturated azetidine ring is also a key feature in many modern therapeutics. lifechemicals.comwisdomlib.org

Azetidine-containing compounds have demonstrated a diverse range of biological effects, including:

Anticancer nih.govresearchgate.net

Antibacterial and Antimicrobial nih.govlifechemicals.comresearchgate.net

Antiviral nih.govresearchgate.net

Anti-inflammatory nih.gov

Antidiabetic nih.gov

Central Nervous System (CNS) activity , including uses as dopamine antagonists and treatments for schizophrenia. nih.govresearchgate.net

The rigid nature of the azetidine scaffold can lead to improved target selectivity and potency. nih.gov For example, the azetidine ring in some compounds acts as a proline bioisostere, mimicking the structure of this natural amino acid to interact with biological targets.

Table 1: Examples of Bioactive Azetidine-Containing Compounds

CompoundPharmacological Relevance
AzelnidipineAntihypertensive calcium channel blocker. rsc.org
CobimetinibMitogen-activated protein kinase (MEK) inhibitor used in cancer therapy. rsc.org
XimelagatranAn oral anticoagulant. rsc.org
EzetimibeCholesterol absorption inhibitor. tezu.ernet.in
BaricitinibJanus kinase (JAK) inhibitor for treating rheumatoid arthritis. uniba.it

The successful application of these and other azetidine-containing drugs highlights the value of this heterocycle as a "privileged scaffold" in medicinal chemistry, justifying the continued exploration of new derivatives. researchgate.netnih.gov

Defining the Research Focus on 2-((Benzyloxy)methyl)azetidine within Azetidine Chemistry

Within the broad and expanding field of azetidine chemistry, specific substituted derivatives serve as important building blocks for the synthesis of more complex molecules. This article will now narrow its focus to a particular compound: This compound .

This compound is a chiral, non-racemic 2-substituted azetidine. The presence of the benzyloxymethyl group at the 2-position offers several strategic advantages for synthetic chemists. The benzyl group can serve as a protecting group for the primary alcohol, which can be deprotected under various conditions to reveal a reactive hydroxyl functionality. This hydroxyl group can then be further elaborated to introduce a wide range of other functional groups.

The azetidine nitrogen atom itself remains a site for further modification, allowing for the attachment of various substituents. The stereochemistry at the 2-position provides a chiral handle, which is crucial for the synthesis of enantiomerically pure target molecules, a common requirement for modern pharmaceuticals.

Therefore, this compound is not typically an end-product itself, but rather a valuable chiral intermediate. Its utility lies in its potential to be transformed into a variety of more complex, often biologically active, azetidine-containing structures. The subsequent sections of this article will delve into the specific chemical properties, synthesis, and reactivity of this important synthetic precursor.

Properties

IUPAC Name

2-(phenylmethoxymethyl)azetidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO/c1-2-4-10(5-3-1)8-13-9-11-6-7-12-11/h1-5,11-12H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMXORLHSVQERNS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC1COCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Q & A

Q. How can advanced analytical techniques (HPLC-MS, GC-MS) be optimized for quantifying trace impurities in this compound?

  • Methodological Answer : HPLC-MS (ESI+ mode) with a C18 column (0.1% formic acid in acetonitrile/water) detects impurities at ppm levels. GC-MS (DB-5 column, He carrier gas) identifies volatile byproducts. Method validation follows ICH guidelines for linearity (R² >0.995), precision (%RSD <2%), and LOQ (<0.1%) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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